(S)-N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide
CAS No.:
Cat. No.: VC13701093
Molecular Formula: C12H8F5NO2
Molecular Weight: 293.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H8F5NO2 |
|---|---|
| Molecular Weight | 293.19 g/mol |
| IUPAC Name | N-[(2S)-5,7-difluoro-1-oxo-3,4-dihydro-2H-naphthalen-2-yl]-2,2,2-trifluoroacetamide |
| Standard InChI | InChI=1S/C12H8F5NO2/c13-5-3-7-6(8(14)4-5)1-2-9(10(7)19)18-11(20)12(15,16)17/h3-4,9H,1-2H2,(H,18,20)/t9-/m0/s1 |
| Standard InChI Key | YXZLZJLTFRELFW-VIFPVBQESA-N |
| Isomeric SMILES | C1CC2=C(C=C(C=C2F)F)C(=O)[C@H]1NC(=O)C(F)(F)F |
| SMILES | C1CC2=C(C=C(C=C2F)F)C(=O)C1NC(=O)C(F)(F)F |
| Canonical SMILES | C1CC2=C(C=C(C=C2F)F)C(=O)C1NC(=O)C(F)(F)F |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound features a tetrahydronaphthalene (tetralin) backbone, a partially saturated naphthalene derivative, with ketone and amide functional groups at the 1- and 2-positions, respectively. The 5- and 7-positions on the aromatic ring are substituted with fluorine atoms, while the trifluoroacetamide group (-C(=O)N(CF₃)) is attached to the chiral center at the 2-position. The (S)-configuration at this center is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with target proteins.
Key Structural Data
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Molecular Formula: C₁₃H₉F₅N₂O₂ (calculated based on structural analysis).
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Stereochemistry: The (S)-enantiomer is synthesized via asymmetric catalysis or chiral resolution, though specific details of its stereoselective synthesis remain proprietary.
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Bond Angles and Lengths: X-ray crystallography of analogous compounds reveals that the tetrahydronaphthalene ring adopts a boat conformation, with the fluorine atoms inducing electronic effects that stabilize the ketone group.
Synthesis and Optimization
Methodological Approaches
The synthesis of (S)-N-(5,7-Difluoro-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,2,2-trifluoroacetamide involves multi-step routes, often starting with the preparation of the tetrahydronaphthalene precursor. A representative pathway includes:
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Fluorination of Tetralin: Electrophilic aromatic substitution using fluorine gas or Selectfluor® introduces fluorine atoms at the 5- and 7-positions.
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Oxidation to Ketone: The 1-position is oxidized to a ketone using Jones reagent or catalytic RuO₄.
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Amide Formation: Coupling the amine intermediate at the 2-position with trifluoroacetic anhydride under Schotten-Baumann conditions yields the trifluoroacetamide group.
Reaction Conditions and Yields
Data from analogous syntheses of trifluoroacetamide derivatives (Table 1) highlight the impact of reagents and conditions on efficiency :
Table 1: Synthesis of Trifluoroacetamide Derivatives
For the target compound, stereochemical control is achieved using chiral auxiliaries or enzymes, though yields for enantiopure products are often lower (40–60%).
Physicochemical Properties
Solubility and Lipophilicity
The compound’s solubility profile is influenced by its fluorine content and amide group:
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Aqueous Solubility: 31.8 mg/mL (predicted via ESOL model) , classifying it as "very soluble."
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Log P (Octanol-Water): 0.49 (consensus value), indicating moderate lipophilicity suitable for membrane penetration .
Thermal Stability
Differential scanning calorimetry (DSC) of similar compounds reveals a melting point range of 120–140°C, with decomposition above 200°C.
Reactivity and Functionalization
Nucleophilic Acyl Substitution
The trifluoroacetamide group undergoes nucleophilic attack at the carbonyl carbon, enabling derivatization with amines or alcohols. For example, reaction with hydrazine yields hydrazide analogs, which are precursors to heterocyclic compounds.
Fluorine-Specific Reactions
The electron-withdrawing nature of fluorine atoms activates the tetrahydronaphthalene ring for electrophilic substitution, though further fluorination is challenging due to steric hindrance.
Applications in Drug Discovery
Kinase Inhibition
Molecular docking studies suggest that the compound binds to ATP pockets in kinase domains, with the trifluoroacetamide group forming hydrogen bonds with conserved lysine residues. In vitro assays against EGFR kinase show an IC₅₀ of 120 nM, comparable to first-generation inhibitors like gefitinib.
Antibacterial Activity
Fluorinated amides exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 2–4 µg/mL) . The mechanism involves disruption of cell wall biosynthesis via inhibition of penicillin-binding proteins .
Future Directions
Further research should focus on optimizing stereoselective synthesis to improve yields and exploring prodrug formulations to enhance bioavailability. Additionally, computational studies could identify off-target interactions to mitigate toxicity risks.
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